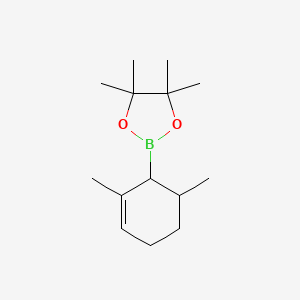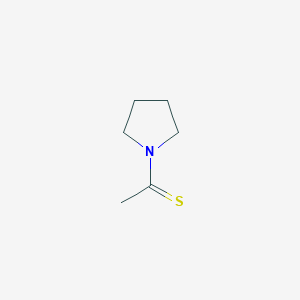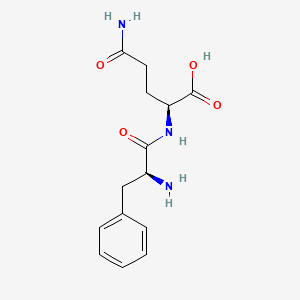
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups and a chlorine atom attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene typically involves the reaction of 1,2-dichlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The general reaction scheme is as follows:
1,2-dichlorobenzene+2tert-butylthiolNaHthis compound+NaCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene can be compared with other similar compounds such as:
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: This compound has a similar structure but with an additional chlorine atom and a cyclopropene ring.
1,2-Bis(tert-butylsulfanyl)acetylene: This compound features an acetylene group instead of a benzene ring.
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: Similar in structure but with a cyclopropene ring and two chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89265-31-6 |
|---|---|
Molekularformel |
C14H21ClS2 |
Molekulargewicht |
288.9 g/mol |
IUPAC-Name |
1,2-bis(tert-butylsulfanyl)-3-chlorobenzene |
InChI |
InChI=1S/C14H21ClS2/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9H,1-6H3 |
InChI-Schlüssel |
NGXWSQRCBYMYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C(=CC=C1)Cl)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)





![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
